Home > Products > Screening Compounds P48509 > 1-Allyl-5-ethyl-5-phenylbarbituric acid
1-Allyl-5-ethyl-5-phenylbarbituric acid - 14167-72-7

1-Allyl-5-ethyl-5-phenylbarbituric acid

Catalog Number: EVT-1186324
CAS Number: 14167-72-7
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Barbiturates are synthetic derivatives of barbituric acid, which was first synthesized in 1864. The introduction of the first pharmacologically active barbiturate, barbital, occurred in 1904, followed by the synthesis of phenobarbital in 1911, which remains one of the most widely used barbiturates today . The classification of 1-Allyl-5-ethyl-5-phenylbarbituric acid falls under the category of 5-substituted barbiturates, which are characterized by their unique alkyl or aryl substituents at the 5-position of the barbituric acid structure.

Synthesis Analysis

The synthesis of 1-Allyl-5-ethyl-5-phenylbarbituric acid can be approached through various methods that involve the reaction of appropriate malonyl esters with urea. One method involves the use of sodium methylate in methanol to initiate a reaction with diethyl alpha-ethyl-alpha-phenylmalonate and urea, leading to the formation of sodium 5-ethyl-5-phenylbarbiturate. Subsequent acidification with hydrochloric acid yields the crude product, which can be purified through recrystallization .

Key Parameters:

  • Reactants: Diethyl alpha-ethyl-alpha-phenylmalonate, urea.
  • Solvent: Methanol and ethyl acetate.
  • Temperature: Reflux conditions around 87°C.
  • Yield: High yield reported with stable product quality.
Molecular Structure Analysis

The molecular structure of 1-Allyl-5-ethyl-5-phenylbarbituric acid is based on the core structure of barbituric acid, which is a pyrimidine derivative. The compound features an allyl group at the 1-position and ethyl and phenyl groups at the 5-position.

Structural Formula:

The structural formula can be represented as follows:

C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{3}

Molecular Weight:

The molecular weight is approximately 233.27 g/mol.

Analysis:

The presence of the allyl group significantly influences its pharmacological properties and solubility characteristics compared to other barbiturate derivatives.

Chemical Reactions Analysis

1-Allyl-5-ethyl-5-phenylbarbituric acid can undergo various chemical reactions typical for barbiturates. These include:

  1. Hydrolysis: Under acidic or basic conditions, leading to the formation of barbituric acid and corresponding alcohols.
  2. Alkylation: The allyl group can participate in further alkylation reactions, potentially enhancing its pharmacological efficacy.
  3. Degradation: Barbiturates are known to degrade under certain conditions, affecting their stability and efficacy.

Technical Details:

Reactions typically require controlled environments to prevent unwanted side reactions and ensure high yields.

Mechanism of Action

The mechanism of action for 1-Allyl-5-ethyl-5-phenylbarbituric acid is primarily through its interaction with gamma-Aminobutyric acid (GABA) receptors in the central nervous system. Barbiturates enhance GABAergic transmission by increasing the duration that GABA receptors remain open, leading to increased inhibitory neurotransmission.

Relevant Data:

Studies indicate that modifications at the 5-position can significantly alter binding affinity and efficacy at GABA receptors, impacting sedative and hypnotic effects .

Physical and Chemical Properties Analysis

Physical Properties:

1-Allyl-5-ethyl-5-phenylbarbituric acid typically exhibits:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties:

The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. It exhibits characteristic UV absorbance patterns typical for barbiturate derivatives.

Applications

1-Allyl-5-ethyl-5-phenylbarbituric acid has several scientific applications:

  1. Pharmaceutical Development: Used in research for developing new sedative and anesthetic agents.
  2. Anticonvulsant Research: Investigated for potential use in treating epilepsy due to its CNS depressant properties.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing other pharmaceutical compounds.

Introduction to 1-Allyl-5-ethyl-5-phenylbarbituric Acid

Nomenclature and Structural Classification

1-Allyl-5-ethyl-5-phenylbarbituric acid is a synthetic barbituric acid derivative characterized by specific substituents at the 1-, 5-, and 5-positions of the pyrimidinetrione core. Its systematic IUPAC name is 5-ethyl-1-(prop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, reflecting the allyl group at N1, an ethyl group at C5, and a phenyl ring at C5 [1] [7]. The molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol [1]. Structurally, it belongs to the 1,5,5-trisubstituted barbiturate subclass, differing from classical 5,5-disubstituted or 1-methylated variants like phenobarbital (5-ethyl-5-phenylbarbituric acid) or mephobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid) through its N1-allyl modification [6] [7] [9]. The allyl moiety (–CH₂CH=CH₂) introduces potential conformational flexibility and influences electronic properties due to its unsaturated nature.

Table 1: Nomenclature and Identifiers of 1-Allyl-5-ethyl-5-phenylbarbituric Acid

CategoryIdentifier
Systematic IUPAC Name5-Ethyl-1-(prop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Molecular FormulaC₁₅H₁₆N₂O₃
CAS Registry Number115-43-5 (Related analog: 5-Allyl-5-phenylbarbituric acid) [7]
PubChem CID26520 [1]
Other Names1-Allyl-5-ethyl-5-phenylbarbiturate; 5-Ethyl-1-(allyl)-5-phenylbarbituric acid

Historical Development of Barbituric Acid Derivatives

Barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione) was first synthesized by Adolf von Baeyer in 1864 via the condensation of urea and malonic acid, though it lacked central nervous system (CNS) activity [6] [8] [9]. Therapeutically active derivatives emerged in the early 20th century: barbital (5,5-diethylbarbituric acid) was introduced in 1904, followed by phenobarbital (5-ethyl-5-phenylbarbituric acid) in 1912 [4] [6]. These discoveries established the structure-activity principle that substitutions at C5 govern pharmacological effects. The introduction of N1 modifications, such as methylation in mephobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid), marked a significant advancement, as N1-alkylation generally enhanced lipid solubility and potency [4] [9]. The allyl substituent emerged as a particularly influential modification. Early studies indicated that replacing the C5 ethyl group in mephobarbital with an allyl group (yielding structures like 1-Allyl-5-ethyl-5-phenylbarbituric acid) could increase potency by approximately twofold [4]. This observation aligned with broader trends where unsaturated groups (allyl, propargyl) at N1 or C5 often conferred altered metabolic stability and binding characteristics compared to saturated alkyl chains [4] [9]. Over 2,500 barbiturates were synthesized in the following decades, though only ~50 saw clinical use, with N1-allyl derivatives representing a strategically important subclass for structure-activity relationship (SAR) exploration [6] [9].

Significance in Medicinal and Synthetic Chemistry

1-Allyl-5-ethyl-5-phenylbarbituric acid epitomizes key strategies in barbiturate medicinal chemistry aimed at optimizing interactions with biological targets like γ-aminobutyric acid type A (GABAA) receptors. Its structure combines three pharmacophores:

  • The 5-phenyl group: Confers selectivity toward GABAA receptor subtypes involved in anticonvulsant and sedative effects [4] [6].
  • The 5-ethyl group: A standard hydrophobic substituent contributing to receptor binding affinity.
  • The N1-allyl group: Enhances potency and introduces a chemically reactive handle for further derivatization or radiolabeling (e.g., via partial hydrogenation) [4].

Stereochemistry plays a critical role; enantiomers of closely related N1-methyl, C5-allyl phenylbarbiturates exhibit significant potency differences. For instance, the R-(−) enantiomer of a photoreactive mephobarbital analog (5-allyl-1-methyl-5-(m-trifluoromethyldiazirinylphenyl)barbituric acid) demonstrated tenfold greater anesthetic potency than its S-(+) counterpart [4]. This highlights the potential for enantioselective interactions in derivatives like 1-allyl-5-ethyl-5-phenylbarbituric acid, although specific stereochemical data for this exact compound requires further investigation.

Synthetically, this compound serves as a versatile intermediate. Its allyl group enables:

  • Radiolabeling: Tritiation via catalytic hydrogenation across the double bond [4].
  • Photoreactive Probe Development: Conversion into diazirine-containing analogs for identifying barbiturate binding sites on receptors [4].
  • Structure-Activity Studies: Systematic variation of N1 substituents to correlate physicochemical properties (log P, steric bulk) with biological activity.

Table 2: Synthetic Pathways to Key Barbiturate Derivatives

PrecursorReactionProductSignificance
5-Ethylbarbituric AcidArylation (Diaryliodonium Salt)5-Ethyl-5-phenylbarbituric Acid (Phenobarbital)Establishes C5-phenyl group [4]
PhenobarbitalN1-Alkylation (Allyl Halide)1-Allyl-5-ethyl-5-phenylbarbituric AcidIntroduces metabolically resistant N1-allyl group [4] [9]
5-Allyl-5-phenylbarbituric AcidN1-Alkylation1-Allyl-5-allyl-5-phenylbarbituric AcidDemonstrates combined C5/N1 allyl modification [7]

Pharmacologically, while largely superseded clinically by benzodiazepines due to safety concerns, 1-allyl-5-ethyl-5-phenylbarbituric acid and its analogs remain vital research tools. They facilitate the study of barbiturate binding sites on GABAA receptors and related Cys-loop receptors (e.g., nicotinic acetylcholine receptors), where small structural changes dramatically alter efficacy—from anesthesia to convulsion [4] [6] [9]. Its design principles—optimizing hydrophobic substituents at C5 and exploring unsaturated N1 groups—continue to inform the development of novel CNS modulators targeting specific receptor subunits.

Table 3: Influence of Structural Modifications on Barbiturate Pharmacology

Barbiturate Core StructureModificationBiological EffectExample Compound
5,5-Disubstituted (No N1 substituent)5-Ethyl, 5-PhenylLong-acting anticonvulsantPhenobarbital [6]
1,5,5-TrisubstitutedN1-Methyl, C5-PhenylEnhanced potency vs. 5,5-disubstitutedMephobarbital [4]
1,5,5-TrisubstitutedN1-Allyl, C5-PhenylIncreased potency vs. N1-methyl analogs1-Allyl-5-ethyl-5-phenylbarbituric Acid [4]
5,5-DisubstitutedC5-Ethyl, C5-(4-Methylpent-2-yl)Convulsant activityDMBB [4]

Properties

CAS Number

14167-72-7

Product Name

1-Allyl-5-ethyl-5-phenylbarbituric acid

IUPAC Name

5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20)

InChI Key

YQXRJLHVCIHNEG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.